molecular formula C23H17NO4 B4164161 methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)-2-methylbenzoate

methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)-2-methylbenzoate

Cat. No. B4164161
M. Wt: 371.4 g/mol
InChI Key: VKPOJJKREKDAFU-UHFFFAOYSA-N
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Description

Methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)-2-methylbenzoate, also known as MDAMB, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of dibenzazepine derivatives, which have been known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)-2-methylbenzoate involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels leads to an improvement in cognitive functions such as learning and memory. Additionally, methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)-2-methylbenzoate has been shown to exhibit anxiolytic and antidepressant effects, which may be attributed to its ability to modulate the levels of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)-2-methylbenzoate has been shown to exhibit potent inhibitory effects on acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels leads to an improvement in cognitive functions such as learning and memory. Additionally, methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)-2-methylbenzoate has been shown to exhibit anxiolytic and antidepressant effects, which may be attributed to its ability to modulate the levels of neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

One of the advantages of methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)-2-methylbenzoate is its potent inhibitory effects on acetylcholinesterase, which makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and depression. Additionally, methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)-2-methylbenzoate has been shown to exhibit anxiolytic and antidepressant effects, which may make it a potential candidate for the treatment of anxiety and depression. However, one of the limitations of methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)-2-methylbenzoate is its relatively low yield in the synthesis process, which may limit its availability for further studies.

Future Directions

There are several future directions for the study of methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)-2-methylbenzoate. Firstly, further studies are needed to investigate the potential therapeutic applications of methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)-2-methylbenzoate in the treatment of neurological disorders such as Alzheimer's disease and depression. Additionally, further studies are needed to investigate the mechanism of action of methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)-2-methylbenzoate, particularly in its ability to modulate the levels of neurotransmitters such as serotonin and dopamine. Finally, further studies are needed to optimize the synthesis method of methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)-2-methylbenzoate, with the aim of increasing its yield and availability for further studies.
Conclusion:
In conclusion, methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)-2-methylbenzoate is a compound that has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and depression. Its potent inhibitory effects on acetylcholinesterase, as well as its anxiolytic and antidepressant effects, make it a potential candidate for the treatment of these disorders. However, further studies are needed to investigate its mechanism of action and optimize its synthesis method.

Scientific Research Applications

Methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)-2-methylbenzoate has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and depression. It has been shown to exhibit potent inhibitory effects on acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in cognitive functions such as learning and memory.

properties

IUPAC Name

methyl 3-(5,7-dioxobenzo[d][2]benzazepin-6-yl)-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4/c1-14-15(23(27)28-2)12-7-13-20(14)24-21(25)18-10-5-3-8-16(18)17-9-4-6-11-19(17)22(24)26/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPOJJKREKDAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)-2-methylbenzoate
Reactant of Route 2
methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)-2-methylbenzoate
Reactant of Route 3
methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)-2-methylbenzoate
Reactant of Route 4
Reactant of Route 4
methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)-2-methylbenzoate
Reactant of Route 5
methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)-2-methylbenzoate
Reactant of Route 6
methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)-2-methylbenzoate

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